REACTION_SMILES
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[Br:1][c:2]1[c:3](-[c:8]2[n:9][n:10][n:11][nH:12]2)[cH:4][cH:5][cH:6][cH:7]1.[CH3:33][CH2:34][N:35]([CH2:36][CH3:37])[CH2:38][CH3:39].[Cl:40][CH2:41][Cl:42].[c:13]1([C:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)([c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[Cl:32])[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[Br:1][c:2]1[c:3](-[c:8]2[n:9][n:10][n:11][n:12]2[C:19]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1-c1nnn[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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Brc1ccccc1-c1nnnn1C(c1ccccc1)(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |